Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is an organic compound characterized by its unique structural features, combining a cyclopropyl group with a (R)-1-methyl-pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential applications in pharmacology, particularly as a ligand for histamine receptors, which are implicated in various neurological and metabolic processes.
The compound can be classified as a cyclopropyl amine derivative. It is synthesized through various organic reactions that involve the formation of the cyclopropyl structure and the pyrrolidine ring. The compound's chemical identity is denoted by its IUPAC name and is associated with the CAS number 1353997-59-7, indicating its recognized status in chemical databases .
The synthesis of Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine typically involves several key steps:
Industrial production may employ optimized conditions such as temperature control, pressure adjustments, and catalyst use to maximize efficiency and product quality .
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine exhibits a complex molecular structure that can be represented as follows:
The structure consists of a three-membered cyclopropyl ring attached to a pyrrolidine ring with a methyl substituent at one position. This arrangement imparts unique steric and electronic properties that influence its biological interactions .
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine can participate in various chemical reactions, including:
The choice of reagents and reaction conditions significantly affects the yield and purity of the products formed during these reactions .
The mechanism of action for Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine primarily involves its interaction with specific biological targets, notably histamine receptors. The rigid cyclopropyl structure contributes to conformational stability, which may enhance binding affinity to these receptors. The (R)-1-methyl-pyrrolidine moiety may facilitate interactions with enzymatic pathways or receptor sites, influencing physiological responses related to neurotransmission and metabolic regulation .
Data from various studies indicate that these properties contribute to its utility in synthetic chemistry and pharmacological applications .
Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amine has several notable applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research into new therapeutic agents.
Catalytic asymmetric methods enable direct access to the stereochemically complex pyrrolidine-cyclopropane framework. Enantioselective ring contraction of pyridine derivatives provides an innovative route to chiral pyrrolidines bearing cyclopropane units. Photochemical activation of pyridines with silylboranes (e.g., PhMe₂SiBpin) under 365 nm irradiation facilitates ring contraction to 6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives, serving as pivotal intermediates for functionalized pyrrolidines [2]. This transformation proceeds via copper-catalyzed vinylazomethine ylide intermediates that undergo stereoselective cyclization, achieving >90% yield and >98% enantiomeric excess (ee) when employing chiral bisoxazoline ligands. The bicyclic scaffold allows selective derivatization at the cyclopropane ring or pyrrolidine nitrogen, enabling installation of the cyclopropylamine moiety [2] [9].
Table 1: Asymmetric Catalysts for Pyrrolidine-Cyclopropane Hybrid Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Cu(I)/Chiral bisoxazoline | Ring contraction | >98 | 91 | [2] |
Ir(III)/Pyridine-imidazoline | Reductive amination | 95 | 85 | [1] |
Pd(0)/BINAP | Cyclopropanation | 89 | 78 | [7] |
Cp*Ir complex | Transfer hydrogenation | 93 | 90 | [1] |
Donor-acceptor cyclopropanes serve as electrophilic partners for stereoselective [3+2] annulations with imines. Lewis acid-catalyzed reactions between aminocyclopropanes and aldehydes generate 2,5-cis- or 2,5-trans-pyrrolidines through dynamic kinetic resolution, controlled by addition sequence and chiral auxiliary design [7]. This strategy permits installation of the cyclopropyl group adjacent to the pyrrolidine nitrogen with precise stereocontrol.
Reductive amination constitutes the most efficient method for constructing the cyclopropylamine-pyrrolidine linkage. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) enables chemoselective imine reduction of cyclopropylamine with (R)-1-methylpyrrolidin-3-one, tolerating functional groups (esters, alkenes, halides) while achieving 85–92% yields [1] [6]. Critical optimization parameters include:
Microwave-assisted reductive amination reduces reaction times from 24 hours to <30 minutes while maintaining 89% yield. In situ imine formation via azeotropic water removal with molecular sieves further enhances efficiency [1] [8]. Alternative N-alkylation employs cyclopropyl bromide under mild phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃, acetonitrile), achieving 75% yield without epimerization when using (R)-N-Boc-3-aminopyrrolidine precursors [8].
Asymmetric synthesis of the chiral pyrrolidine precursor dictates overall stereochemical purity. Three predominant strategies exist:
Table 2: Enantioselective Methods for (R)-1-Methyl-3-aminopyrrolidine Synthesis
Method | Key Steps | ee (%) | Overall Yield (%) |
---|---|---|---|
Chiral pool (hydroxyproline) | Protection/reduction/Mitsunobu/methylation | 99 | 32 |
Asymmetric hydrogenation | Rh/(S,S)-Et-DuPhos on 3-cyanopyrroline | 95 | 68 |
Biocatalytic resolution | CAL-B acylation of racemate | 98 | 45 |
Trifunctional ammonium salt catalysis enables concurrent control of three nonadjacent stereocenters in advanced intermediates. Chiral phase-transfer catalysts mediate stereoselective Mannich-isomerization sequences, constructing the pyrrolidine core with defined (R)-configuration at C3 in a single operation [10].
Continuous-flow hydrogenation addresses scalability challenges for GMP manufacturing. A patented three-stage process achieves >99% conversion:
Solid-phase synthesis employs Wang resin-linked cyclopropylamine for stepwise assembly:
Microreactor technology enhances exothermic reductive aminations, maintaining temperature control (<5°C fluctuation versus ±15°C in batch) and reducing reaction volume by 90%. This system achieves 92% conversion at 0.5 kg/hour throughput using NaBH(OAc)₃ in ethanol/water [8].
Solvent-free reductive amination techniques significantly reduce environmental impact. Ball-milling (R)-1-methylpyrrolidin-3-one with cyclopropylamine and NaBH₄ in the presence of SiO₂ generates the target amine in 94% yield after 2 hours, eliminating solvent waste while maintaining 99.5% purity [1] [6]. Catalyst recycling systems using magnetic Co₀ nanoparticles (derived from CoCl₂/NaBH₄) permit ten reuse cycles without activity loss in aqueous ammonia-mediated aminations at 80°C [1].
Table 3: Solvent Systems for Sustainable Synthesis
Solvent System | Process | PMI* | Yield (%) | E-factor |
---|---|---|---|---|
2,2,2-Trifluoroethanol | Reductive amination | 3.2 | 91 | 1.8 |
Water/PEG-200 | Copper-catalyzed coupling | 1.5 | 88 | 1.2 |
Solvent-free (ball-milling) | Imine reduction | 0 | 94 | 0.9 |
PMI: Process Mass Intensity |
Electrochemical methods enable catalyst-free reductive aminations. Paired electrolysis in undivided cells (graphite electrodes) reduces imines formed in situ from ketone and amine precursors at constant current (10 mA/cm²), achieving 85% yield with 90% energy efficiency compared to thermal methods [6]. Sodium hypophosphite (NaH₂PO₂) serves as a low-toxicity reductant with E-factors approaching 1.0, outperforming borohydride reagents in both cost and environmental metrics [1].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: